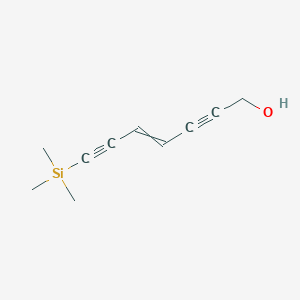
Pyrazine, 2-pentyl-3-phenoxy
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrazine, 2-pentyl-3-phenoxy is an organic compound with the molecular formula C15H18N2O and a molecular weight of 242.3162 g/mol . This compound belongs to the class of pyrazines, which are nitrogen-containing heterocycles. Pyrazines are known for their diverse chemical properties and applications in various fields, including pharmaceuticals, agriculture, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Pyrazine, 2-pentyl-3-phenoxy typically involves the reaction of 2-pentylpyrazine with phenol under specific conditions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions usually involve the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out at elevated temperatures, typically around 80-100°C.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and efficiency.
化学反応の分析
Types of Reactions
Pyrazine, 2-pentyl-3-phenoxy undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the phenoxy group, where nucleophiles replace the phenoxy group under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazines with different functional groups.
科学的研究の応用
Pyrazine, 2-pentyl-3-phenoxy has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of Pyrazine, 2-pentyl-3-phenoxy involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
2,3-Dimethylpyrazine: Another pyrazine derivative with different substituents.
2,5-Dimethylpyrazine: Known for its flavor and fragrance properties.
Phenylpyrazine: Similar structure but with a phenyl group directly attached to the pyrazine ring.
Uniqueness
Pyrazine, 2-pentyl-3-phenoxy is unique due to the presence of both a pentyl and a phenoxy group, which imparts distinct chemical and biological properties. The combination of these groups allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications.
特性
CAS番号 |
113685-85-1 |
|---|---|
分子式 |
C15H18N2O |
分子量 |
242.32 g/mol |
IUPAC名 |
2-pentyl-3-phenoxypyrazine |
InChI |
InChI=1S/C15H18N2O/c1-2-3-5-10-14-15(17-12-11-16-14)18-13-8-6-4-7-9-13/h4,6-9,11-12H,2-3,5,10H2,1H3 |
InChIキー |
CVVZUDIKWBFQQX-UHFFFAOYSA-N |
正規SMILES |
CCCCCC1=NC=CN=C1OC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


methanone](/img/structure/B14291421.png)

![3-[2-(4-Aminophenyl)ethyl]phenol](/img/structure/B14291430.png)

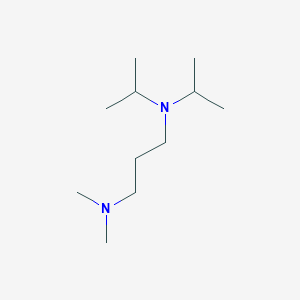
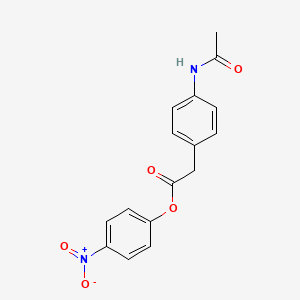

![4-{[tert-Butyl(dimethyl)silyl]oxy}-3-fluorocyclopent-2-en-1-one](/img/structure/B14291459.png)
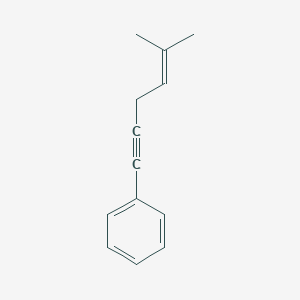

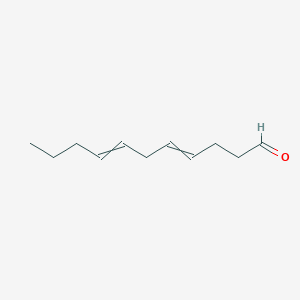
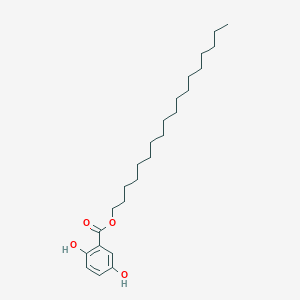
![1-[1-(Methylsulfanyl)cyclohexyl]ethan-1-one](/img/structure/B14291494.png)
